(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 103733-30-8
VCID: VC21157346
InChI: InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;/h1-9,16,18H,10-12H2;1H/t16-;/m0./s1
SMILES: C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl
Molecular Formula: C17H18ClNO2
Molecular Weight: 303.8 g/mol

(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

CAS No.: 103733-30-8

Cat. No.: VC21157346

Molecular Formula: C17H18ClNO2

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

(s)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride - 103733-30-8

Specification

CAS No. 103733-30-8
Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
IUPAC Name benzyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C17H17NO2.ClH/c19-17(20-12-13-6-2-1-3-7-13)16-10-14-8-4-5-9-15(14)11-18-16;/h1-9,16,18H,10-12H2;1H/t16-;/m0./s1
Standard InChI Key HYKDEPCVBMNYCM-NTISSMGPSA-N
Isomeric SMILES C1[C@H](NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl
SMILES C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl
Canonical SMILES C1C(NCC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator